molecular formula C20H23N3OS2 B10874882 5-ethylsulfanyl-11-methyl-4-(2-phenylethyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

5-ethylsulfanyl-11-methyl-4-(2-phenylethyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B10874882
M. Wt: 385.6 g/mol
InChI Key: SFWQUUITEBKVOL-UHFFFAOYSA-N
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Description

5-ethylsulfanyl-11-methyl-4-(2-phenylethyl)-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound featuring a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethylsulfanyl-11-methyl-4-(2-phenylethyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Tricyclic Core: The initial step involves the construction of the tricyclic core through a series of cyclization reactions. This can be achieved by reacting a suitable precursor with reagents such as sulfur and nitrogen sources under controlled conditions.

    Introduction of Substituents: Subsequent steps involve the introduction of the ethylsulfanyl and phenylethyl groups. This can be accomplished through nucleophilic substitution reactions using appropriate alkylating agents.

    Final Cyclization and Purification: The final step includes cyclization to form the complete tricyclic structure, followed by purification using techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-ethylsulfanyl-11-methyl-4-(2-phenylethyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to modify specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique tricyclic structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of sulfur and nitrogen atoms in the structure can interact with biological targets, leading to various pharmacological effects.

Medicine

In medicine, this compound and its derivatives are explored for their potential therapeutic applications. Research is ongoing to investigate their efficacy as drug candidates for treating various diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-ethylsulfanyl-11-methyl-4-(2-phenylethyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one involves interactions with specific molecular targets. The sulfur and nitrogen atoms in the structure can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(ethylsulfanyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0]trideca-1(9),2(7),3,5,10,12-hexaen-6-ol
  • 4-(2-furanylmethyl)-3-imino-12,12-dimethyl-6-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-one

Uniqueness

Compared to similar compounds, 5-ethylsulfanyl-11-methyl-4-(2-phenylethyl)-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7),5-trien-3-one stands out due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms within its tricyclic structure

This detailed overview provides a comprehensive understanding of 5-ethylsulfanyl-11-methyl-4-(2-phenylethyl)-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7),5-trien-3-one, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C20H23N3OS2

Molecular Weight

385.6 g/mol

IUPAC Name

5-ethylsulfanyl-11-methyl-4-(2-phenylethyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C20H23N3OS2/c1-3-25-20-21-18-17(15-10-11-22(2)13-16(15)26-18)19(24)23(20)12-9-14-7-5-4-6-8-14/h4-8H,3,9-13H2,1-2H3

InChI Key

SFWQUUITEBKVOL-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC2=C(C3=C(S2)CN(CC3)C)C(=O)N1CCC4=CC=CC=C4

Origin of Product

United States

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